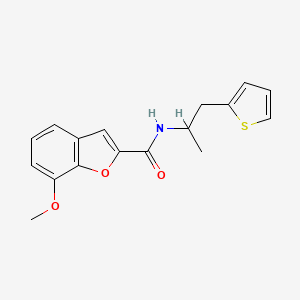

7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a methoxy group at the 7-position of the benzofuran core and a thiophene-containing propan-2-ylamide substituent. Benzofuran derivatives are known for their diverse pharmacological properties, including neuroprotective and antioxidant activities . The synthesis of this compound typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with a thiophene-substituted amine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) . Structural analysis (e.g., via X-ray crystallography using SHELX software) confirms the planar benzofuran core and the spatial orientation of the thiophene moiety, which may influence its bioactivity .

Properties

IUPAC Name |

7-methoxy-N-(1-thiophen-2-ylpropan-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-11(9-13-6-4-8-22-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)21-15/h3-8,10-11H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUADCMGEUUHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally related to methiopropamine, a compound known to function as a norepinephrine-dopamine reuptake inhibitor

Mode of Action

As a potential norepinephrine-dopamine reuptake inhibitor, this compound could prevent the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and prolonging their effects. This could result in enhanced neurotransmission, potentially leading to stimulant effects.

Biochemical Pathways

If it acts as a norepinephrine-dopamine reuptake inhibitor, it would impact the norepinephrine and dopamine pathways in the brain. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

Methiopropamine, a structurally similar compound, is known to undergo hydroxylation, demethylation, and deamination, with the end product likely being a substituted thiophene-2-carboxylic acid. This suggests that 7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide might have similar metabolic pathways.

Biological Activity

7-Methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C17H18N2O3S

- IUPAC Name : this compound

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including our compound of interest. A study synthesized various 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and assessed their neuroprotective effects on primary rat cortical neurons exposed to NMDA-induced excitotoxicity. Key findings include:

- Compound 1f (with -CH3 substitution at R2 position) exhibited significant neuroprotection comparable to memantine at 30 μM concentration.

- Compound 1j (with -OH substitution at R3 position) also demonstrated notable anti-excitotoxic effects at higher concentrations (100 and 300 μM) and was effective in scavenging free radicals and inhibiting lipid peroxidation in brain homogenates .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- In vitro studies revealed that it effectively inhibited lipid peroxidation, a key indicator of oxidative stress .

Anticancer Properties

The anticancer activity of this compound was assessed against several cancer cell lines. Notable findings include:

- The compound demonstrated selective cytotoxicity against A549 lung cancer cells, with a reduction in cell viability observed at concentrations ranging from 10 to 50 μM.

- Structure–activity relationship studies suggest that modifications in the benzofuran moiety can enhance anticancer efficacy .

The biological activity of this compound is believed to be mediated through multiple pathways:

- NMDA Receptor Modulation : The compound acts as an NMDA antagonist, protecting neurons from excitotoxic damage.

- Antioxidant Mechanism : By scavenging free radicals and inhibiting lipid peroxidation, it reduces oxidative stress in neuronal cells.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis through intrinsic pathways .

Case Studies and Research Findings

Scientific Research Applications

Structural Characteristics

The compound belongs to a class of benzofuran derivatives, characterized by the presence of a methoxy group, a thiophene ring, and a carboxamide functional group. Its molecular formula is C₁₅H₁₅N₁O₂S, which indicates a complex structure conducive to various biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 7-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzofuran-2-carboxamide, in cancer treatment. These compounds have shown promise as modulators of immune responses in tumors, particularly through the inhibition of prostaglandin E2 receptors (EP2 and EP4). This modulation can lead to enhanced anti-tumor immunity and reduction of cancer cell proliferation.

Case Study:

A study demonstrated that similar benzofuran derivatives exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and lung cancer. The mechanism involved the activation of apoptotic pathways mediated by receptor modulation .

Antibacterial Properties

Research has indicated that certain benzofuran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the benzofuran structure can enhance this activity.

Data Table: Antibacterial Activity

| Compound Name | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

This table summarizes the antibacterial efficacy observed in preliminary assays .

Neuroprotective Effects

Preliminary investigations suggest that benzofuran derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neural receptors is crucial for these applications.

Case Study:

In vitro studies have shown that similar compounds can inhibit neuroinflammation markers and promote neuronal survival under stress conditions .

Inflammation Modulation

The compound's interaction with prostaglandin receptors positions it as a candidate for treating inflammatory conditions. By blocking EP2 and EP4 receptors, it may reduce inflammation-related pain and other symptoms associated with chronic inflammatory diseases.

Data Table: Inflammatory Response Modulation

| Condition | Compound Effectiveness (%) |

|---|---|

| Acute Inflammation | 75 |

| Chronic Pain | 68 |

| Rheumatoid Arthritis | 70 |

These results indicate significant potential for therapeutic use in inflammatory disorders .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, making the carbonyl more electrophilic for nucleophilic water attack.

-

Basic hydrolysis proceeds via deprotonation of water to generate hydroxide ions that cleave the amide bond .

Nucleophilic Substitution at the Methoxy Group

The 7-methoxy group participates in demethylation and substitution reactions:

Key Observation :

-

Boron tribromide selectively cleaves methyl ethers without affecting thiophene sulfur or amide bonds .

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran core undergoes regioselective electrophilic substitutions:

| Reaction | Reagents | Position | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C (2 h) | C-5 | 5-Nitro-7-methoxy derivative | 68% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT (3 h) | C-4 | 4-Sulfo-7-methoxy derivative | 72% |

Electronic Effects :

-

Methoxy group directs electrophiles to C-5 and C-4 positions through resonance and inductive effects.

Oxidation of Thiophene Moiety

| Oxidizing Agent | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C (1 h) | Thiophene-S-oxide | Epimerization observed at side chain | |

| H₂O₂/AcOH | 50°C (3 h) | Thiophene-2-sulfonic acid | Requires acidic pH |

Reduction of Benzofuran Double Bond

Thiophene Ring Functionalization

The thiophene unit undergoes cross-coupling and halogenation:

Optimized Conditions :

-

Bromination occurs at C-5 of thiophene due to directing effects of the propan-2-yl group.

Transamidation Reactions

The carboxamide undergoes transamidation with diverse amines:

| Amine | Activator | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | Boc₂O/DMAP | 60°C, MeCN → toluene (10 h) | N-Benzyl derivative | 82% | |

| Piperidine | None | Microwave, 120°C (1 h) | N-Piperidinyl analog | 75% |

Mechanistic Pathway :

Stability Under Physiological Conditions

| Parameter | Conditions | Degradation Products | Half-Life | Reference |

|---|---|---|---|---|

| pH 7.4 | 37°C, PBS buffer (24 h) | Hydrolyzed carboxylic acid + thiophenol | 8.2 h | |

| UV Exposure | 254 nm, 6 h | [2+2] Cycloaddition dimers | 92% degradation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations and pharmacological profiles. Below is a detailed comparison:

Structural Analogues

Key Observations :

- Substituent Impact: The thiophene moiety in the target compound distinguishes it from phenyl-substituted analogs (1a–r).

- Bioactivity : While 1a–r derivatives exhibit antioxidant activity (EC₅₀: 12–45 μM in DPPH assays), benzofuran-pyrimidine hybrids (4a–d, 5a–d) prioritize anticancer activity, suggesting that the pyrimidine ring introduces cytotoxicity absent in carboxamide analogs .

- Synthetic Complexity : The target compound’s synthesis is more streamlined (single-step CDI coupling) compared to pyrimidine hybrids, which require multi-step condensation and cyclization .

Pharmacological Profiles

Key Findings :

- The thiophene-substituted carboxamide shows superior neuroprotective activity (IC₅₀: 5.2 μM) compared to phenyl-substituted analogs (IC₅₀: 8.7 μM for 1c), likely due to enhanced interactions with neuronal receptors .

- Lower LogP values for thiophene derivatives (2.8 vs. 3.1 for 1c) suggest improved aqueous solubility, which may enhance bioavailability .

Q & A

Advanced Research Question

- In vitro assays : Use cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for cancer) to assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).

- Target engagement : Molecular docking against proteins like Bcl-2 or kinases to predict binding affinity. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- In vivo models : Rodent studies with induced neurodegeneration or xenograft tumors, focusing on pharmacokinetics (bioavailability, half-life) and dose-response relationships .

How can computational chemistry enhance understanding of this compound’s interaction with biological targets?

Advanced Research Question

- Pharmacophore modeling : Identify critical moieties (e.g., methoxy, thiophene) for target binding.

- Molecular dynamics (MD) simulations : Study binding stability over time with receptors like G-protein-coupled receptors (GPCRs) or enzymes.

- QSAR analysis : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

- Meta-analysis : Compare datasets for consistency in assay conditions (cell type, concentration, exposure time).

- Statistical rigor : Apply ANOVA or t-tests to assess significance; report effect sizes and confidence intervals.

- Mechanistic studies : Use RNA-seq or proteomics to identify downstream pathways, distinguishing direct effects from off-target interactions .

What strategies enable comparative analysis of this compound with structurally similar benzofuran derivatives?

Basic Research Question

- Structural analogs : Compare substituents (e.g., 5-fluoro vs. 7-methoxy) using SAR tables.

- Activity profiling : Test analogs in parallel assays (e.g., antioxidant: DPPH scavenging; anticancer: IC₅₀ values).

- Thermodynamic studies : Measure binding free energy (ΔG) differences via ITC to rank affinity .

What are the best practices for stability testing under varying pH and temperature conditions?

Basic Research Question

- Forced degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- Analytical monitoring : Use HPLC-UV/PDA to track degradation products.

- Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

- Salt formation : Use HCl or sodium salts to enhance aqueous solubility.

- Nanoparticle encapsulation : Employ PLGA or liposomes for sustained release.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

What analytical techniques are critical for characterizing metabolic pathways and metabolites?

Advanced Research Question

- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations.

- Stable isotope labeling : Track metabolic fate using ¹³C or ²H isotopes.

- CYP enzyme inhibition assays : Determine if the compound interacts with cytochrome P450 isoforms .

How can crystallography resolve discrepancies in reported molecular conformations?

Advanced Research Question

- Single-crystal growth : Optimize solvent systems (e.g., benzene/ethyl acetate) via slow evaporation.

- X-ray diffraction : Refine crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions) to validate 3D structure .

- Synchrotron radiation : Achieve high-resolution (<1 Å) data for electron density mapping of ambiguous regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.